Journal Name:Journal of Wine Economics
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IF:0
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Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.jaap.2023.106076
The cracking of heavy wax derived from mixed plastics (high-density polyethylene, low-density polyethylene, and polypropylene) to chemical and fuel purposes was explored using spent fluid catalytic cracking catalyst (spent FCC). The wax cracking was performed by a fixed-bed pyrolysis reactor with a slow heating rate. All catalysts, when compared to other catalysts (HY zeolite and MCM-41), could enhance liquid oil and gas production. While the spent FCC catalyst produced the highest liquid oil with least amount of coke production. The influence of spent FCC catalyst ratio on product distribution revealed that a catalyst-wax ratio of up to 1:1 resulted in a higher liquid oil yield than a low ratio. Additionally, the increase of cracking temperature promoted more oil production; however, at high temperature (above 400 °C) the evaporation of wax became more significant, and consequently a high portion of produced wax was obtained. Therefore, under suitable conditions, the spent FCC catalyst demonstrated the possibility of upgrading the heavy wax into liquid fuels and chemicals. In addition, this study also compared the products obtained from two processing routes using the spent FCC catalyst. The first route involved the pyrolysis of plastics into wax and then cracking the wax into liquid fuel, while the second route involved a one-step process that directly converted plastics into liquid fuel. The spent FCC catalyst promoted the production of diesel-range hydrocarbons and suppressed the aromatic production for the wax cracking. By contrast, the spent FCC catalyst significantly enhanced aromatic production during the cracking of mixed plastics.
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jaap.2023.106078
Natural organic matter (OM) has a complex structure whose complete structural and chemical description remains a challenge. Rock-Eval® device constitutes a rapid and affordable method for obtaining key quantitative and qualitative parameters on OM. Previous studies on soil samples proposed to deconvolute or to split into temperature slices Rock-Eval® S2 pyrograms in order to distinguish and quantify chemical fractions of increasing thermal lability. In order to provide support for such an assumption, this work proposes a methodological approach based on coupling a temperature-programmed pyrolyser to a standard mass spectrometer (Py-MS). In this manuscript, we compare results acquired by Rock-Eval® pyrolysis with those from Total Ion Current (TIC) traces obtained by Py-MS on a set of reference soil samples, completed by dissolved OM, source rock and coal samples, in order to test the extent to which this approach can be generalized. Our results show good quantitative and qualitative agreements between the two methods. This comparison is a prerequisite before going further and addressing the molecular significance of S2 pyrograms deconvolution through the examination of m/z fragments abundance curves.
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.jaap.2023.106063
Based on the biological structure of biomass materials, the preparation of carbon materials with special pore structures and rich surface groups is an important route in the development of new carbon materials for electrodes. In this work, a nitrogen self-doped carbon with unique tubular channel structures was synthesized from garlic peels for the high-performance supercapacitor electrode application. The mild KHCO3 was selected as the activator and therefore the biological structure of garlic peels is well preserved, showing a large number of long tubular channels with a diameter of around 50 nm. It was found that a nitrogen self-doped porous carbon material (SPC-4KC) with a nitrogen relative content of 1.77% and a large specific surface area of 1993.73 m2 g−1 was formed at 800 ℃ at a KHCO3/SPC mass ratio of 4:1. Using as the electrode material, the mass-specific capacitance of the SPC-4KC-based electrode reached 303.38 F g−1 at a current density of 1 A g−1 in the three-electrode system. In the two-electrode system, when the energy density is 7.42 W h kg−1, the power density is 314.33 W kg−1. Also, the material exhibits excellent cycle stability, with a capacitance retention of 94.87% after 5000 cycles at a current density of 10 A g−1.
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.jaap.2023.106029
Aiming to investigate the role of anions in the process of biomass pyrolysis catalyzed by nickel salts, four types of nickel salts (Ni(NO3)2, NiSO4, (CH3COO)2Ni, NiCl2) were impregnated on reed to investigate their effects on biomass pyrolysis. The results showed that nickel salts inhibited the release of volatiles from biomass and increased the yield of bio-char, with NiCl2 being the most effective. NiSO4 dramatically increased the specific surface area and graphitization of bio-char, and improved the selectivity of phenolic compounds in bio-oil (62.27 area%) as well as the concentration of CO in pyrolysis gas (37.78 vol%). The addition of NiCl2 enhanced the selectivity of ketone-rich oil (26.95 area%) and hydrogen-rich gas (56.39 vol%). Ni(NO3)2 is weaker than other nickel salts in catalyzing the cleavage of macromolecular compounds. This research offers a prospective approach to control the distribution and quality of pyrolysis products by using suitable catalyst precursors.
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-05-31 , DOI: 10.1016/j.jaap.2023.106030
Numerical simulation of bench-scale pyrolysis behaviors is an important step in understanding the pyrolysis progress and modeling fire growth. However, it is usually difficult to measure accurate value of involved kinetic parameters even with state-of-the-art instruments due to the complicated kinetics associated with a large number of tandem reactions. In this paper, a chemistry informed neural network (CINN) framework is reported aiming at optimizing kinetic parameters for bench-scale pyrolysis with a high computational efficiency, where a temperature-dependent Arrhenius equation is formulated as a neuron in the CINN. With a transparent poly (methyl methacrylate) (PMMA) slabs as an example, the gradients of CINN parameters are analytically derived so that it does not need to repeatedly solve governing equations for the evaluation of gradients based on finite difference methods. Results show that the gradient-based training algorithm successfully reduces the prediction error of mass loss rate after several tens of epochs regardless of the type of incident heat fluxes. With the help of gradient information, the proposed CINN framework greatly reduces the computational burden of inverse modeling, which can be widely applied in the optimization of kinetic parameters for bench-scale pyrolysis.
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.jaap.2023.106092
Bio-oil is a renewable fuel widely used in the chemical industry, but its high oxygen content results in thermal instability and a low heating value. In order to address this issue, the current study aims to use seaweed-derived biochar as a substrate to selectively adsorb carbonyl compounds from the volatile matter during the bio-oil condensation process. The interaction between acetone and different nitrogen-rich seaweed-derived carbon models were analysed using acetone as a model compound and density functional theory. The adsorption structure, energy, and surface electronic properties between acetone and each seaweed-derived carbon model were analysed. Since nitrogen electronegativity is higher than carbon’s, electron-rich nitrogen, and electron-deficient carbon are formed, thereby increasing the adsorption capacity of nitrogen-doped carbon. The results of this study will provide insight into the adsorption mechanism of seaweed biochar and offer a new approach to reducing the oxygen content of bio-oil and improving its quality.
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.jaap.2023.106098
A schematic representation of pyrolysis and oxidative decomposition paths of poly(geranyl methacrylate)-co-poly(benzyl methacrylate) copolymers (GM-co-BM) using a simultaneous TG/FTIR/QMS analysis has been evaluated, for the first time. The tested polymers are more environmentally friendly, high chemical and solvent resistant materials with a glass transition temperature below 47°C. Their pyrolysis took place in one main stage visible from 220°C±3 - 245°C±2 to 440-500°C, depending on their composition. The pyrolysis was connected with the emission of benzyl methacrylate, methacrylic acid, myrcene, geraniol, citral, H2O and some low molecular mass fragments. In turn, the oxidative decomposition of the tested copolymers run in two main stages. The first stage from 205°C±5 - 230°C±4 to 340-380°C was visible. This was connected with the emission of benzyl methacrylate, myrcene, citral, low molecular mass alkenes and ketones, CO2, H2O and CO. The second stage occurred from 340-380°C to 520°C. Mainly, the formation of CO2, H2O and CO and some low molecular mass fragments was observed. The type of the formed volatiles indicated that the pyrolysis and oxidative decomposition were initiated by a radical mechanism. The symmetric cleavage of the C-C and C-O bonds in the main and side macromolecular chains of the studied GM-co-BM materials (inert conditions) and additional chemical reactions of the formed fragments with oxygen and/or residues (oxidative conditions) were confirmed.
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.jaap.2023.106064
Bamboo has just recently emerged as a sustainable source of lignin extraction, paving the way for the development of sophisticated nano- and biomaterials based on lignin. Catalytic pyrolysis effectively synthesized graphitic carbon from biomass resources. This article investigates the influence of various metals (Fe, Co, Ni, and Zn) as catalysts in the catalytic graphitization of bamboo biomass-derived lignin. The graphitization process was carried out through thermal treatments conducted in a tightly closed muffle furnace at 1100 ℃ for a duration of 4 hrs. The metals-catalyzed graphitic carbons appeared flake-like microstructures under SEM with > 80 wt% graphitized carbon composition detected by XPS. Enhancement in the degree of graphitization, crystallite size, interlayer distance, and structural order was achieved within the order of Fe>Co>Ni>Zn. These are corroborated by XRD, indicating Fe-catalyst resulted in lignin graphite with a degree of graphitization of 92.07%, crystallite size (Lc) of 230.2 nm, and interlayer distances of 0.336 nm that are closer to commercial graphite. Raman revealed the Fe-catalysed lignin graphite has a lower defective ratio (ID/IG) of 0.55, while all graphitized lignin showed IG/I2D of > 1.0, indicating multiple layers of graphitic carbon. These findings might pave the way for future high-value graphite-based materials made from low-cost biomass, making it an intriguing prospect.
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-16 , DOI: 10.1016/j.jaap.2023.106057
Hydrothermal liquefaction (HTL) is an effective method for the conversion of wet microalgae to fuels. However, the biocrude oil from direct HTL is inferior to fossil fuels in quality. Catalytic hydrogenation is normally used to upgrade the biocrude, but the cost-intensive hydrogen with high pressure is needed. In this study, the raw biocrude from HTL of Spirulina was upgraded through catalytic pyrolysis using Fe-HZSM-5 as the catalyst without hydrogen. The effects of temperature and reaction time on the yield and quality of the upgraded bio-oil were explored. The yield of upgraded bio-oil ranged from 75% to 86%. With the addition of the catalyst, the carbon content and higher heating value (HHV) of the upgraded bio-oil were improved obviously. The carbon, hydrogen contents and HHV of the upgraded bio-oil were 78.89%, 10.51% and 40.8MJ/kg at 320 oC for 3 h, respectively. The composition of the upgraded bio-oil changed evidently compared with the raw biocrude, the peak area of the nitrogen-containing compounds was reduced by 50%, while the peak area of the hydrocarbons in the upgraded bio-oil with catalyst was twice of that in the raw biocrude. The catalyst still retained certain activity after 5 cycles. The HHV and nitrogen content of the upgraded bio-oil were 41.52MJ/kg and 0.39%, respectively, when the feedstock was switched to high-lipid salad waste. Results of this study demonstrate that high-quality bio-oil could be produced through coupling catalytic pyrolysis and HTL.
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.jaap.2023.106038
Alkaline potassium aluminum carbonate (KAl(OH)2CO3) has potential application as an active medium for dry powder fire extinguishing due to its special molecular structure. In this paper, the application of KAl(OH)2CO3 as a high-temperature resistant dry powder extinguishing agent is first discussed. Firstly, the pyrolysis kinetics of KAl(OH)2CO3 was explored using thermal analysis techniques, including model-free and model-fitting methods. The pyrolysis of KAl(OH)2CO3 can be divided into three stages, with E values of 357.7 and 244.8 kJ/mol for stage 1 and stage 3, respectively. Higher activation energy of KAl(OH)2CO3 (T5 wt%=550 K, Tmax=648 K) means that it will not be deactivated prematurely in the high-temperature region. Moreover, the fire-extinguishing performance of KAl(OH)2CO3 is much better than that of BC dry powder fire extinguishing agent, which can suppress n-heptane and aviation kerosene pool fires within 6.00 s and 7.21 s. The possible fire-extinguishing mechanism of KAl(OH)2CO3 is also proposed. Therefore, KAl(OH)2CO3 is expected to be a high-temperature resistant dry powder extinguishing agent, which solves the application of existing dry powder fire extinguishing agents in high-temperature areas such as aircraft engine compartments.
Supplementary Information
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